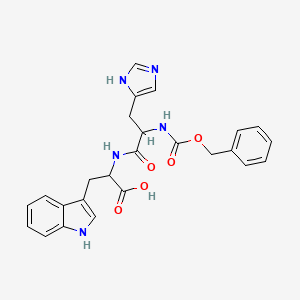
1H-1,5-Benzodiazepine, 2,3,4,5-tetrahydro-2,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrahydro-2,4-dimethyl-1H-1,5-benzodiazepine is a chemical compound with the molecular formula C11H16N2 and a molecular weight of 176.2581 g/mol . This compound belongs to the benzodiazepine class, which is known for its diverse pharmacological activities. Benzodiazepines are widely studied for their potential therapeutic applications, including anxiolytic, sedative, and anticonvulsant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-2,4-dimethyl-1H-1,5-benzodiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aniline derivatives with ketones or aldehydes, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and pH to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetrahydro-2,4-dimethyl-1H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxidized form.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can introduce different substituents onto the benzodiazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups onto the benzodiazepine ring .
Applications De Recherche Scientifique
2,3,4,5-Tetrahydro-2,4-dimethyl-1H-1,5-benzodiazepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.
Medicine: Research explores its potential therapeutic applications, such as anxiolytic and anticonvulsant effects.
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetrahydro-2,4-dimethyl-1H-1,5-benzodiazepine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may modulate the activity of these receptors, leading to its observed pharmacological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: This compound shares structural similarities with 2,3,4,5-Tetrahydro-2,4-dimethyl-1H-1,5-benzodiazepine and is used in various chemical applications.
4,4-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one: Another structurally related compound with potential biological activities.
Uniqueness
2,3,4,5-Tetrahydro-2,4-dimethyl-1H-1,5-benzodiazepine is unique due to its specific substitution pattern on the benzodiazepine ring, which may confer distinct pharmacological properties compared to other benzodiazepine derivatives .
Propriétés
Formule moléculaire |
C11H16N2 |
|---|---|
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
2,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C11H16N2/c1-8-7-9(2)13-11-6-4-3-5-10(11)12-8/h3-6,8-9,12-13H,7H2,1-2H3 |
Clé InChI |
QRAUFFKHTOMHCX-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(NC2=CC=CC=C2N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


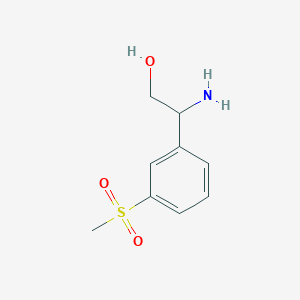
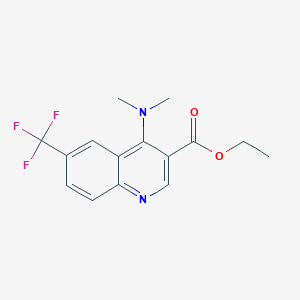


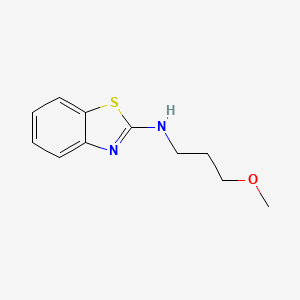
![[1,2,4]Triazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B12113146.png)
![Propanoic acid, 3-[[(3,4-dichlorophenyl)methyl]sulfonyl]-](/img/structure/B12113147.png)

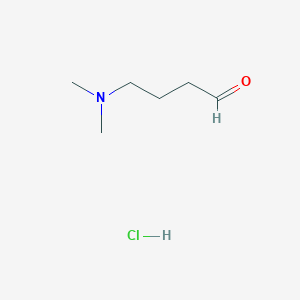

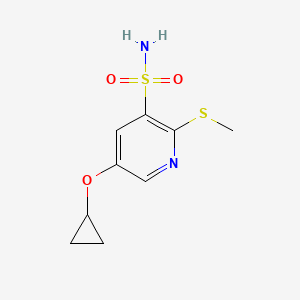

![3-Pyridinemethanol, 6-[2-(hydroxymethyl)phenoxy]-](/img/structure/B12113185.png)
